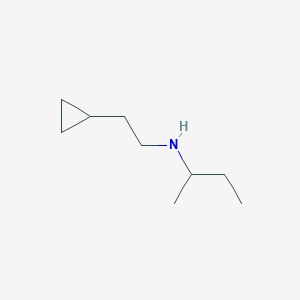
(Butan-2-yl)(2-cyclopropylethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butan-2-yl)(2-cyclopropylethyl)amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features a butan-2-yl group and a 2-cyclopropylethyl group attached to the nitrogen atom, making it a secondary amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(2-cyclopropylethyl)amine can be achieved through several methods. One common approach is the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of 2-bromobutane with 2-cyclopropylethylamine in the presence of a base can yield the desired compound . Another method involves the reductive amination of ketones or aldehydes with amines, using reducing agents such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and other advanced techniques may be employed to optimize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)(2-cyclopropylethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenated compounds and strong bases like sodium hydroxide (NaOH) are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce primary amines .
Scientific Research Applications
(Butan-2-yl)(2-cyclopropylethyl)amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Butan-2-yl)(2-cyclopropylethyl)amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
Butylamine: A primary amine with a similar structure but lacking the cyclopropyl group.
Cyclopropylamine: Contains the cyclopropyl group but lacks the butan-2-yl group.
Isopropylamine: Similar in structure but with an isopropyl group instead of butan-2-yl.
Uniqueness
(Butan-2-yl)(2-cyclopropylethyl)amine is unique due to its combination of the butan-2-yl and 2-cyclopropylethyl groups, which confer specific chemical and biological properties. This unique structure allows it to participate in a variety of reactions and applications that may not be possible with other similar compounds .
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
N-(2-cyclopropylethyl)butan-2-amine |
InChI |
InChI=1S/C9H19N/c1-3-8(2)10-7-6-9-4-5-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
UOYQSVGJXOPFML-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCCC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 5-(aminomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13338916.png)

![Diethyl({3-[(oxan-4-yl)amino]propyl})amine](/img/structure/B13338920.png)
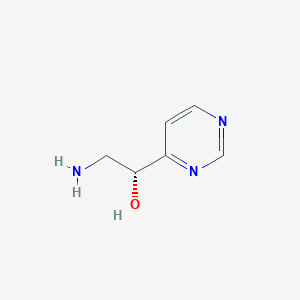
![5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene;dihydrochloride](/img/structure/B13338931.png)
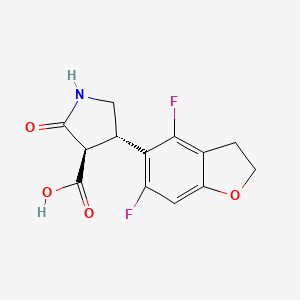

![6-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13338949.png)


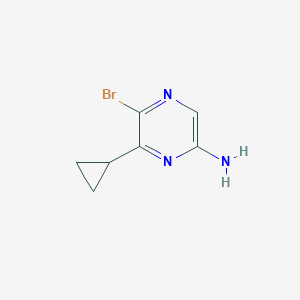
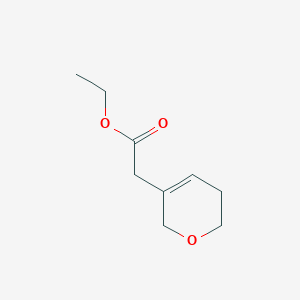

![(R)-4-(3-(2-Amino-5-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol](/img/structure/B13338989.png)
